molecular formula C14H13N3O B2392831 1-methyl-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-1,2-dihydropyridin-2-one CAS No. 1795084-54-6

1-methyl-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-1,2-dihydropyridin-2-one

Cat. No.: B2392831
CAS No.: 1795084-54-6
M. Wt: 239.278
InChI Key: ZRFDUNZFPARFMR-UHFFFAOYSA-N
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Description

1-methyl-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-1,2-dihydropyridin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a benzodiazole ring fused with a dihydropyridinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1-methyl-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-benzimidazol-2-amine: Shares a similar benzimidazole structure but differs in the attached functional groups.

    2-(2-imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)-1-(5-nitrofuran-2-yl)ethan-1-one: Another benzimidazole derivative with distinct substituents.

Uniqueness

1-methyl-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-1,2-dihydropyridin-2-one is unique due to its specific combination of a benzodiazole ring and a dihydropyridinone structure

Properties

IUPAC Name

1-methyl-3-(1-methylbenzimidazol-2-yl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-16-9-5-6-10(14(16)18)13-15-11-7-3-4-8-12(11)17(13)2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFDUNZFPARFMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C2=NC3=CC=CC=C3N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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